molecular formula C13H15NO3 B2559768 1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione CAS No. 57384-50-6

1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No.: B2559768
CAS No.: 57384-50-6
M. Wt: 233.267
InChI Key: OWSDIKSPNCPMCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is an organic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the reaction of 3-methylbutylamine with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures a higher yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms in the ring structure are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an amine derivative.

    Substitution: The major products are substituted benzoxazines with various functional groups.

Scientific Research Applications

1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory properties.

    Industry: Used in the production of polymers and resins due to its ability to form stable cross-linked structures.

Mechanism of Action

The mechanism of action of 1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: shares similarities with other benzoxazine derivatives such as:

Uniqueness

    This compound: is unique due to its specific substituent, the 3-methylbutyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or stability is required.

Properties

CAS No.

57384-50-6

Molecular Formula

C13H15NO3

Molecular Weight

233.267

IUPAC Name

1-(3-methylbutyl)-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C13H15NO3/c1-9(2)7-8-14-11-6-4-3-5-10(11)12(15)17-13(14)16/h3-6,9H,7-8H2,1-2H3

InChI Key

OWSDIKSPNCPMCL-UHFFFAOYSA-N

SMILES

CC(C)CCN1C2=CC=CC=C2C(=O)OC1=O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.